molecular formula C15H9Cl3O B6323412 (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 1208986-00-8

(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Cat. No. B6323412
CAS RN: 1208986-00-8
M. Wt: 311.6 g/mol
InChI Key: CLZINPYYQFUCKS-QPJJXVBHSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as 2E-3-chloro-1-dichlorophenylprop-2-en-1-one, is a compound that has been studied for its potential applications in various scientific fields. This compound has been used as an intermediate in the synthesis of a variety of compounds and has been studied for its potential use in drug development and medical research.

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has been studied for its potential applications in various scientific fields. For example, this compound has been used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound has been studied for its potential use in drug development and medical research. Specifically, (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to decreased inflammation and pain, as well as decreased cell proliferation and tumor growth. Additionally, (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has been found to act as an inhibitor of certain other enzymes, such as lipoxygenase, which can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has been studied for its potential biochemical and physiological effects. Specifically, this compound has been found to act as an inhibitor of certain enzymes, such as COX-2, which can lead to decreased inflammation and pain. Additionally, this compound has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential anti-tumor effects. Furthermore, (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has been found to act as an inhibitor of certain other enzymes, such as lipoxygenase, which can lead to decreased inflammation and pain.

Advantages and Limitations for Lab Experiments

(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize in the laboratory, making it a useful tool for researchers. Additionally, this compound has been found to act as an inhibitor of certain enzymes, such as COX-2, which can lead to decreased inflammation and pain. Furthermore, this compound has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential anti-tumor effects. However, this compound can be toxic at high concentrations, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one. One potential future direction is to further investigate the compound’s potential anti-tumor effects, as well as its potential effects on other diseases and conditions. Additionally, further research could be conducted to identify the exact mechanism of action of this compound and to develop more efficient synthesis methods. Additionally, further research could be conducted to identify potential clinical applications of this compound. Finally, further research could be conducted to identify potential adverse effects of this compound, as well as ways to minimize or eliminate these effects.

Synthesis Methods

(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one can be synthesized through a two-step synthetic process. The first step involves the reaction of 3-chloro-1-dichlorophenylprop-2-en-1-one with sodium hydroxide in ethanol. This reaction yields (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one and sodium chloride. The second step of the synthesis process involves the reaction of the (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one with acetic anhydride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one1-dichlorophenylprop-2-en-1-one.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-9H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZINPYYQFUCKS-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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